2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O.BrH/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12;/h2-9H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGESMMXWJJNMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions that allow for the efficient synthesis of the desired product. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Key Reaction Mechanisms
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Claisen-Schmidt Condensation : A common method for synthesizing imidazo[1,2-a]pyrimidine derivatives involves solvent-free condensation of aldehydes (e.g., imidazo[1,2-a]pyrimidine-2-carbaldehyde) with acetophenones using solid NaOH as a catalyst . This reaction yields chalcone derivatives, which may undergo further acid-base interactions to form hydrobromide salts if HBr is introduced.
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Copper Silicate-Catalyzed Cyclization : For imidazo[1,2-a]pyridine derivatives, 2-aminopyridine reacts with phenacyl bromides (e.g., substituted α-bromo carbonyl compounds) in ethanol under reflux, catalyzed by copper silicate . Analogous methods for pyrimidine derivatives could involve similar bromide intermediates, suggesting potential pathways for hydrobromide salt formation.
Spectral Analysis
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NMR : For the parent compound (2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine), the ¹H NMR spectrum in DMSO-d₆ shows signals at δ 8.9 (d, 1H), 8.7 (s, 1H), 7.95 (d, 2H), and 7.90 (d, 2H) . The hydrobromide salt would exhibit similar aromatic proton shifts, with additional signals from the bromide counterion.
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Mass Spectrometry : The molecular weight of the hydrobromide salt is 305.17 g/mol (C₁₄H₁₃BrN₂O) , confirming the presence of the bromide ion.
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₂O |
| SMILES | COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br |
| CAS Number | 31563-00-5 |
Reaction Conditions and Yields
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Condensation Reactions : Imidazo[1,2-a]pyrimidine derivatives are typically synthesized under solvent-free or low-solvent conditions. For example, Claisen-Schmidt condensation yields chalcones in 52–88% under solid NaOH catalysis .
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Catalytic Efficiency : Copper silicate enables rapid cyclization of 2-aminopyridines with phenacyl bromides, achieving yields up to 89% in ethanol under reflux .
Biological and Functional Implications
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Antibacterial Activity : Imidazo[1,2-a]pyrimidine derivatives are noted for antimicrobial properties, though specific data for the hydrobromide salt are not detailed in the provided sources .
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Docking Studies : While unrelated to the hydrobromide, imidazo[1,2-a]pyridine derivatives show binding affinity to targets like farnesyl diphosphate synthase and phosphodiesterase 3B, suggesting potential biological relevance for similar pyrimidine derivatives .
Scientific Research Applications
Biological Activities
The pharmacological potential of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is extensive. Research has demonstrated its diverse biological activities, which include:
- Antimicrobial Properties : Studies have shown that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, derivatives of this compound have been tested against Escherichia coli and Staphylococcus aureus, displaying potent antimicrobial effects comparable to standard antibiotics like ciprofloxacin .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It is believed to exert its effects by inhibiting specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain in conditions such as arthritis .
- Anticancer Activity : Recent studies have identified 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine as a potential anticancer agent. It has shown cytotoxic activity against various cancer cell lines, including HCT116 and HepG2 cells. Some derivatives have been optimized as dual-function inhibitors targeting specific kinases involved in cancer progression .
- Neuroprotective Effects : Certain derivatives have also been explored for their ability to inhibit enzymes related to neurodegenerative disorders, such as monoamine oxidase B and butyrylcholinesterase. These properties suggest potential applications in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
Several case studies highlight the applications and effectiveness of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine:
- Antibacterial Activity : A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that specific derivatives exhibited excellent antibacterial properties, significantly outperforming traditional antibiotics in some cases .
- Anticancer Research : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines at micromolar concentrations. These findings suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
- Anti-inflammatory Studies : Investigations into the anti-inflammatory effects revealed that compounds derived from this class could effectively reduce inflammation markers in animal models of arthritis. This positions them as promising candidates for developing new anti-inflammatory medications .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . It may also interact with other cellular targets, modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in 4h (electron-donating) reduces melting point compared to 4i (4-nitro, electron-withdrawing), which has a significantly higher melting point (364–368°C) due to enhanced intermolecular interactions .
- Spectral Shifts : The OCH₃ proton in 4h appears at δ 3.81 ppm, consistent with methoxy groups in similar systems (e.g., δ 3.51–3.64 ppm in ) .
Ring System Variations: Pyrimidine vs. Pyridine
Comparisons with imidazo[1,2-a]pyridine derivatives highlight core structural differences:
Key Findings :
- Bioactivity : Pyridine derivatives (e.g., 3ca) exhibit antileishmanial activity, while pyrimidine analogs like 4h are less studied but structurally poised for similar applications .
Functionalized Derivatives and Salt Forms
Hydrobromide salts and functionalized analogs demonstrate varied applications:
Key Findings :
- Salt Forms : The hydrobromide salt of the target compound improves bioavailability compared to neutral analogs like 4h .
- High Melting Points : Benzo-fused derivatives (e.g., 5d, 5e) exhibit extreme thermal stability (>300°C) due to extended conjugation .
Spectral and Structural Comparisons
Biological Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant data and findings from various studies.
Imidazo[1,2-a]pyrimidines, including this compound, are known for their involvement in numerous biochemical reactions. These compounds can undergo various transformations such as oxidation and reduction, leading to the formation of derivatives with potentially enhanced biological activity.
Key Reactions:
- Oxidation: Formation of imidazo[1,2-a]pyrimidine N-oxides.
- Reduction: Generation of reduced imidazo[1,2-a]pyrimidine derivatives.
- Substitution: Creation of substituted imidazo[1,2-a]pyrimidine derivatives that may exhibit altered biological properties .
Cellular Effects
Research indicates that imidazo[1,2-a]pyrimidines can significantly influence cellular functions. They have been shown to affect:
- Cell Signaling Pathways: Modulating pathways critical for cell survival and proliferation.
- Gene Expression: Altering the expression of genes involved in various metabolic processes.
- Cellular Metabolism: Impacting metabolic pathways that can lead to changes in cell growth and differentiation .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In a study evaluating various derivatives against bacterial and fungal strains, it was found that certain imidazo[1,2-a]pyrimidine derivatives exhibited significant antibacterial and antifungal activities. The results were measured by the diameter of the inhibition zone (IZD) and minimum inhibitory concentration (MIC).
| Compound | Activity Type | IZD (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | Antibacterial | 20 ± 2 | 5 |
| Other Derivatives | Antifungal | 22 ± 3 | 4 |
These findings suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance antimicrobial efficacy .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that certain derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The selectivity of these compounds for COX-2 over COX-1 suggests a favorable safety profile for therapeutic applications.
Selectivity Data:
- Compounds showed moderate to good selectivity for COX-2 inhibition with IC50 values ranging from 0.5 to 5 µM .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound exhibited an average IC50 value of approximately 3.2 µM, indicating significant antiproliferative activity.
Cytotoxicity Results:
Case Studies and Research Findings
Several studies have explored the biological activity of imidazo[1,2-a]pyrimidines:
- SARS-CoV-2 Inhibition: Molecular docking studies indicated that some derivatives have a strong binding affinity to the ACE2 receptor and spike protein of SARS-CoV-2, suggesting potential use as antiviral agents .
- DPP-4 Inhibition: Research into DPP-4 inhibitors has shown that modifications to the imidazo[1,2-a]pyrimidine scaffold can enhance their inhibitory activity against this enzyme, which is relevant for type 2 diabetes treatment .
- Photodynamic Therapy Potential: Some derivatives have been identified as effective photosensitizers in photodynamic therapy, generating singlet oxygen upon irradiation and selectively killing cancer cells .
Q & A
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine hydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation between 2-aminopyrimidine derivatives and electrophilic intermediates. For example:
- Yagodinets' Method : Reacting 4-(4-bromoacetylphenyl)-3-hydroxy-2H-chromen-2-one with pyrimidin-2-amine yields imidazo[1,2-a]pyrimidine derivatives. Bromoacetyl intermediates are critical for regioselectivity .
- Kochergin's Two-Step Route : 2-Aminopyrimidine reacts with ethylene halohydrin (e.g., bromoethanol), followed by treatment with hydrobromic acid to form dihydroimidazopyrimidine intermediates. Temperature control (0–10°C) during bromination minimizes side reactions .
- Solvent and Catalyst Impact : Polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., HBr) improve cyclization efficiency, with yields ranging from 50% to 75% depending on substituent steric effects .
Q. What spectroscopic and chromatographic techniques are used to characterize its structure and purity?
- Methodological Answer :
- 1H/13C NMR : Proton assignments for the imidazo[1,2-a]pyrimidine core are observed at δ 7.2–8.5 ppm (aromatic protons) and δ 3.8 ppm (methoxy group). Quaternary carbons are confirmed via DEPT-135 .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) validates molecular weight (e.g., observed m/z 319.1136 for C12H7BrN4O2) and detects isotopic patterns for bromine .
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts like unreacted 4-methoxyphenyl precursors .
Q. What pharmacological activities are associated with this compound, and how are they evaluated?
- Methodological Answer : Imidazo[1,2-a]pyrimidines exhibit anxiolytic, antihypertensive, and neuroleptic properties. Key assays include:
- In Vitro Receptor Binding : Competitive binding studies (e.g., GABA-A receptors) using radiolabeled ligands (e.g., [³H]flumazenil) to determine IC50 values .
- Cardiovascular Models : Langendorff perfused heart assays to measure changes in coronary flow rate and contractility .
- Metabolic Stability : Microsomal incubation (CYP450 enzymes) with LC-MS quantification to assess hepatic clearance .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes for cyclocondensation steps, achieving >85% yield with controlled microwave power (150 W) .
- Flow Chemistry : Continuous flow reactors minimize intermediate isolation, particularly for bromoacetyl precursors, enhancing reproducibility .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies critical parameters. For example, excess HBr (1.5 eq.) maximizes hydrobromide salt formation .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects across studies. For example, 4-methoxyphenyl groups enhance GABA-A affinity but reduce solubility, leading to variability in in vivo assays .
- Orthogonal Assays : Validate anxiolytic activity using both elevated plus maze (behavioral) and patch-clamp electrophysiology (functional) to distinguish pharmacokinetic vs. pharmacodynamic discrepancies .
Q. What computational methods predict the reactivity and regioselectivity of imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models identify electron-deficient carbons in pyrimidine rings as nucleophilic attack sites, explaining regioselectivity in bromination .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GABA-A) to prioritize derivatives with optimal hydrophobic interactions and hydrogen-bonding motifs .
Q. What novel applications exist for this compound in targeted drug delivery systems?
- Methodological Answer :
- pH-Responsive Prodrugs : Conjugation with poly(lactic-co-glycolic acid) (PLGA) nanoparticles via ester linkages enables controlled release in acidic tumor microenvironments .
- Fluorescent Probes : Derivatives with nitrobenzoxadiazole (NBD) tags (e.g., 7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino) are used for real-time tracking in microglial cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
